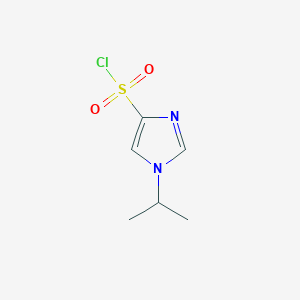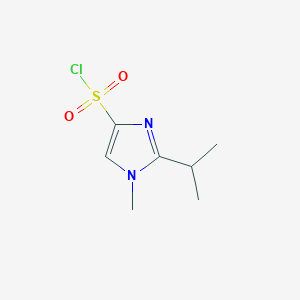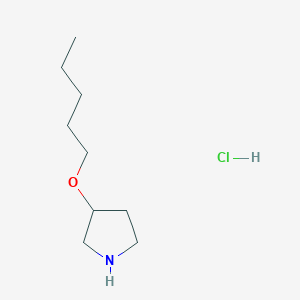
2,4-二羟基-6-甲基吡啶
描述
“2,4-Dihydroxy-6-methylpyridine” is a useful synthetic intermediate . It is used to prepare p38 kinase inhibitors and is also used to synthesize Favipucine analogs with antimicrobial and fungicidal activities .
Synthesis Analysis
The synthesis of “2,4-Dihydroxy-6-methylpyridine” involves two stages . In the first stage, dehydracetic acid is combined with sulfuric acid at 130°C for 2 hours. In the second stage, the resulting solid is suspended in 25-28% aqueous ammonia and stirred at 100°C for 7 hours .
Molecular Structure Analysis
The molecular formula of “2,4-Dihydroxy-6-methylpyridine” is C6H7NO2 . Its molecular weight is 125.13 g/mol . The IUPAC name for this compound is 4-hydroxy-6-methyl-1H-pyridin-2-one .
科学研究应用
合成和植物毒性活性
2,4-二羟基-6-甲基吡啶衍生物在植物毒性应用中显示出潜力。例如,已合成衍生物并评估其对各种植物物种的影响,显示出对某些双子叶植物物种的选择性和活性,这可能导致更活跃的植物毒性产品的开发 (Demuner et al., 2009)。
海洋来源真菌的发现
研究已从海洋来源的真菌中鉴定出2,4-二羟基-6-甲基吡啶的新衍生物。这些化合物来自真菌Leptosphaerulina sp.,突显了海洋生物在产生具有潜在有用性质的新化合物方面的化学多样性和潜力 (Chen et al., 2017)。
光化学二聚研究
对2,4-二羟基-6-甲基吡啶及类似化合物的光化学二聚研究有助于了解它们在紫外辐射下的化学行为。这项研究提供了这些化合物在特定环境条件下暴露时的化学和物理特性的见解 (Taylor & Kan, 1963)。
理论和光谱研究
已对甲基化的2,4-二羟基-6-甲基吡啶衍生物进行了理论和光谱研究,以了解它们的分子行为和性质。这类研究有助于扩展对取代基和修饰如何影响吡啶衍生物分子特性的知识 (Srivastava et al., 2019)。
脱氮氢化研究
该化合物已在脱氮氢化的背景下进行研究,这是精炼和化学转化中相关的过程。这项研究有助于了解2,4-二羟基-6-甲基吡啶衍生物在某些工业过程中的行为,可能有助于更高效和环保的化学生产方法 (Wang, Liang, & Prins, 2007)。
防腐蚀研究
已对2,4-二羟基-6-甲基吡啶的衍生物进行了防腐蚀剂潜力研究。这类研究在材料科学和工程领域至关重要,其中金属腐蚀的预防是一个重要关注点 (Verma et al., 2018)。
结构和光谱研究
与2,4-二羟基-6-甲基吡啶相关的化合物的结构分析和光谱研究有助于理解分子结构及其与其他物质的相互作用。这些研究对晶体学和分子化学领域至关重要 (Chtioui, Benhamada, & Jouini, 2005)。
属性
IUPAC Name |
4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958594 | |
| Record name | 6-Methylpyridine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-methylpyridine | |
CAS RN |
3749-51-7, 70254-45-4 | |
| Record name | 4-Hydroxy-6-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2,4-pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyridine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxy-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)



![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)


![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)


